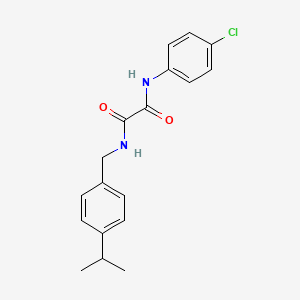

![molecular formula C20H19N3O4 B5170056 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one CAS No. 5938-23-8](/img/structure/B5170056.png)

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Overview

Description

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DEANONOate and is used in various fields of research, including biochemistry, pharmacology, and neuroscience. DEANONOate is known for its ability to release nitric oxide (NO) in a controlled manner, making it a valuable tool for studying the effects of NO on biological systems.

Mechanism of Action

DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate releases 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one through a process known as diazeniumdiolation, which involves the reaction of the compound with water to form 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one and a corresponding diazeniumdiolate. The 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one released by DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate can then interact with various biological targets, including guanylate cyclase, which leads to an increase in cyclic GMP levels and subsequent physiological effects.

Biochemical and Physiological Effects

DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission. In addition, DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate offers several advantages for laboratory experiments, including its ability to release 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one in a controlled manner and its relative stability compared to other 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one donors. However, DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate also has some limitations, including its sensitivity to light and oxygen, which can lead to degradation and loss of activity.

Future Directions

DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate has the potential to be used in a variety of future research applications, including the development of novel therapeutics for the treatment of various diseases. Additionally, DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate could be used to study the effects of 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one on specific biological targets, such as ion channels or receptors. Further research is needed to fully understand the potential applications of DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate and its mechanism of action.

Synthesis Methods

DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate can be synthesized using a variety of methods, including the reaction of 4-(diethylamino)benzaldehyde with 2-(3-nitrophenyl)oxazole-4-carboxylic acid. This reaction is typically carried out using a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate.

Scientific Research Applications

DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate is widely used in scientific research to study the effects of 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one on biological systems. 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. DEA4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-oneate is used to release 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one in a controlled manner, allowing researchers to study the effects of 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one on biological systems without the confounding factors associated with other 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one donors.

properties

IUPAC Name |

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-22(4-2)16-10-8-14(9-11-16)12-18-20(24)27-19(21-18)15-6-5-7-17(13-15)23(25)26/h5-13H,3-4H2,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALGPPOYYMXZGI-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367107 | |

| Record name | ZINC02878937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5938-23-8 | |

| Record name | ZINC02878937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)

![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)

![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)

![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)

![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)

![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)

![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)

![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)